molecular formula C10H6BrCl2NO B12858509 3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one

3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one

Cat. No.: B12858509
M. Wt: 306.97 g/mol
InChI Key: PZKJTHFTICCKSP-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by the presence of bromomethyl and dichloro substituents on the quinoline ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable quinoline derivative under controlled conditions. For instance, the bromination of 6,7-dichloroquinolin-2(1H)-one with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. This can lead to the modulation of various biochemical pathways, depending on the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar in structure due to the presence of a bromomethyl group, but differs in the aromatic ring system.

    6,7-Dichloroquinoline: Lacks the bromomethyl group but shares the dichloroquinoline core structure.

    3-Bromomethylquinoline: Similar but without the dichloro substituents.

Uniqueness

3-(Bromomethyl)-6,7-dichloroquinolin-2(1H)-one is unique due to the combination of bromomethyl and dichloro substituents on the quinoline ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.97 g/mol

IUPAC Name

3-(bromomethyl)-6,7-dichloro-1H-quinolin-2-one

InChI

InChI=1S/C10H6BrCl2NO/c11-4-6-1-5-2-7(12)8(13)3-9(5)14-10(6)15/h1-3H,4H2,(H,14,15)

InChI Key

PZKJTHFTICCKSP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)NC2=CC(=C1Cl)Cl)CBr

Origin of Product

United States

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